ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
Quinolines, the core structure of this compound, have been known to interact with a variety of biological targets, contributing to their diverse applications in medicinal and synthetic organic chemistry .
Mode of Action
Quinoline derivatives generally interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Quinoline derivatives are known to influence several biochemical pathways due to their diverse biological activities .
Preparation Methods
The synthesis of ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves the use of substituted o-amino acetophenone derivatives and enolisable ketones. One common method includes the use of molecular iodine as a catalyst in ethanol, combining iodine and silica gel under solvent-free conditions . Industrial production methods often focus on green and sustainable processes, such as microwave-assisted synthesis, the use of recyclable catalysts, and solvent-free reaction conditions .
Chemical Reactions Analysis
Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with bromine can yield brominated derivatives of the compound.
Scientific Research Applications
Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
2-(4-Bromo-5-ethylnylthiophen-2-yl)-6-ethynyl-4-phenylquinoline: Known for its light-emitting properties.
4-[2-(Diethylamino) ethylamino] quinolin-7-ol: Exhibits antiplasmodial activity.
8-Hydroxyquinoline: Used to produce metal complexes with light-emitting properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its broad spectrum of biological activities. The presence of the ethoxy and fluorophenyl groups enhances its pharmacological profile. The molecular formula is C17H18FNO3, and it has a molecular weight of approximately 303.33 g/mol.
Target Interactions : Quinoline derivatives, including this compound, interact with various biological targets. This compound has shown potential as an inhibitor of several enzymes involved in critical biochemical pathways, such as those related to cancer cell proliferation and antimicrobial resistance.
Biochemical Pathways : The compound is believed to influence pathways related to apoptosis and cell cycle regulation. For instance, it may induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity against various cancer cell lines. Notably:
- Cell Lines Tested : Studies have demonstrated cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells.
- IC50 Values : The compound showed IC50 values in the micromolar range, indicating significant potency against these cancer types. For example, an IC50 of approximately 5 µM was reported for MCF-7 cells .
Antimicrobial Activity
The compound has also exhibited antimicrobial properties , effective against both Gram-positive and Gram-negative bacteria:
- Mechanism : It disrupts bacterial cell wall synthesis and affects membrane integrity.
- Tested Strains : Efficacy was noted against common pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Case Studies
- Anticancer Study : A study involving this compound demonstrated its ability to inhibit tumor growth in xenograft models. The compound significantly reduced tumor size compared to controls, suggesting its potential as a therapeutic agent in oncology .
- Antimicrobial Efficacy : In another investigation, the compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapies .
Research Findings Summary Table
Properties
IUPAC Name |
ethyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO3/c1-3-24-19-12-18(13-5-8-15(21)9-6-13)22-17-10-7-14(11-16(17)19)20(23)25-4-2/h5-12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPKGGNHSSEUGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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